![molecular formula C12H14N2O B1403970 (S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one CAS No. 1261061-19-1](/img/structure/B1403970.png)
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one
Übersicht
Beschreibung
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one is a heterocyclic compound that belongs to the class of pyridoquinoxalines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes a fused bicyclic system, makes it a valuable scaffold for the development of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with a suitable diketone, followed by cyclization in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridoquinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include a variety of substituted pyridoquinoxalines, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
- CAS Number : 89860-74-2
- Melting Point : 192-194 °C
The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry Applications
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one has been investigated for its potential pharmacological activities:
Anticancer Activity
Research indicates that derivatives of pyridoquinoxaline compounds exhibit antiproliferative effects against various cancer cell lines. A study demonstrated that certain modifications to the pyridoquinoxaline framework enhance its activity against cancer cells by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Synthetic Chemistry Applications
This compound serves as a versatile building block in synthetic organic chemistry:
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties for specific applications .
Catalyst Development
Recent studies have explored its role as a catalyst in organic reactions. The compound's unique structure may facilitate reactions under mild conditions, promoting greener chemistry practices .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of (S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler analog with a similar bicyclic structure but lacking the tetrahydro component.
Pyridoquinoline: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one is unique due to its specific stereochemistry and the presence of a fused bicyclic system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biologische Aktivität
Introduction
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one (CAS No. 89860-74-2) is a nitrogen-containing heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Properties
- Molecular Formula: C12H14N2O
- Molecular Weight: 202.25 g/mol
- Melting Point: 192-194 °C
- Purity: ≥ 95% .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antimicrobial and neuropharmacological properties.
Antimicrobial Activity
Recent studies have shown that derivatives of pyridoquinoxaline compounds possess significant antibacterial activity. For instance:
- Bacterial Activity: The compound demonstrated good antibacterial properties against various strains of bacteria. In vitro tests indicated effective inhibition of bacterial growth at specific concentrations.
- Fungal Activity: While the compound showed moderate antifungal activity, it was less potent compared to its antibacterial effects .
Neuropharmacological Effects
The structure of this compound suggests potential interactions with neurotransmitter systems:
Case Studies
-
Antimicrobial Evaluation Study:
- A study conducted on various quinoxaline derivatives indicated that this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- The minimum inhibitory concentration (MIC) was determined to be in the range of 32–64 µg/mL for effective strains .
- Neuropharmacological Assessment:
Research Findings Summary
Eigenschaften
IUPAC Name |
(6aS)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLVNXOZVWAGH-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@@H](C1)C(=O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.